Cas no 1251009-99-0 (Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate)

ベンジル tert-ブチルビシクロ[2.1.1]ヘキサン-1,4-ジイルジカルバメートは、特異なビシクロ構造を有する有機化合物です。この化合物の特徴的な骨格構造により、高い立体障害と剛直性を示し、医薬品中間体や機能性材料の合成において有用な構築ブロックとして利用されます。ビシクロ[2.1.1]ヘキサン骨格は従来のシクロヘキサン誘導体に比べ、分子のコンフォメーションを固定化する能力に優れており、創薬分野では標的タンパク質との立体選択的な相互作用が期待できます。また、tert-ブトキシカルボニル(Boc)保護基とベンジルエステル部位を併せ持つため、多段階合成における選択的な脱保護が可能です。

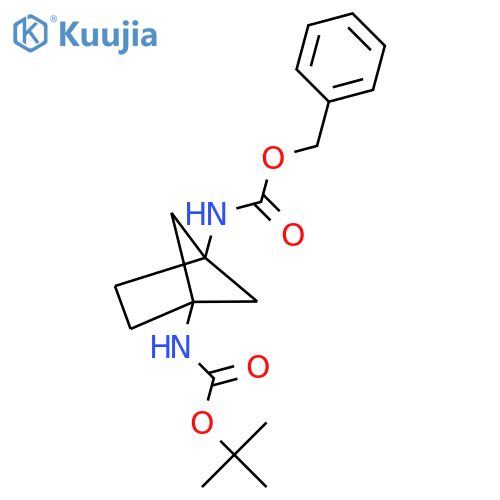

1251009-99-0 structure

商品名:Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate

CAS番号:1251009-99-0

MF:C19H26N2O4

メガワット:346.420745372772

MDL:MFCD17016772

CID:4691282

PubChem ID:124248821

Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate

- Benzyl t-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate

- D80013

- benzyltert-butylbicyclo[2.1.1]hexane-1,4-diyldicarbamate

- MFCD17016772

- BENZYL N-(4-{[(TERT-BUTOXY)CARBONYL]AMINOBICYCLO[2.1.1]HEXAN-1-YL)CARBAMATE

- CS-0432722

- benzyl N-{4-[(tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexan-1-yl}carbamate

- 1251009-99-0

- benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.1.1]hexanyl]carbamate

- benzyl N-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexan-1-yl)carbamate

- Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate

-

- MDL: MFCD17016772

- インチ: 1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23)

- InChIKey: AEOFMEFJSSVWFM-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(NC12CCC(C1)(C2)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 346.18925731g/mol

- どういたいしつりょう: 346.18925731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 76.7

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 496.9±35.0 °C at 760 mmHg

- フラッシュポイント: 254.3±25.9 °C

- じょうきあつ: 0.0±1.3 mmHg at 25°C

Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B186755-250mg |

Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |

1251009-99-0 | 250mg |

$ 1855.00 | 2022-06-07 | ||

| abcr | AB526248-500 mg |

Benzyl t-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate; . |

1251009-99-0 | 500MG |

€1,355.00 | 2023-07-11 | ||

| 1PlusChem | 1P00NQ6Q-100mg |

benzyl N-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexan-1-yl)carbamate |

1251009-99-0 | 95% | 100mg |

$345.00 | 2024-07-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN349-100mg |

benzyl N-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexan-1-yl)carbamate |

1251009-99-0 | 95% | 100mg |

¥2270.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN349-1g |

benzyl N-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexan-1-yl)carbamate |

1251009-99-0 | 95% | 1g |

¥10421.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503392-1g |

Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |

1251009-99-0 | 98% | 1g |

¥15639.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503392-100mg |

Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |

1251009-99-0 | 98% | 100mg |

¥3408.00 | 2024-08-09 | |

| TRC | B186755-50mg |

Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |

1251009-99-0 | 50mg |

$ 560.00 | 2022-06-07 | ||

| TRC | B186755-100mg |

Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |

1251009-99-0 | 100mg |

$ 930.00 | 2022-06-07 | ||

| abcr | AB526248-500mg |

Benzyl t-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate; . |

1251009-99-0 | 500mg |

€1355.00 | 2024-08-02 |

Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

4. Water

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1251009-99-0 (Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1251009-99-0)Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):338.0/573.0/1545.0